molecular formula C18H15NO2 B1392162 4-(4-Ethoxybenzoyl)isoquinoline CAS No. 1187166-53-5

4-(4-Ethoxybenzoyl)isoquinoline

Cat. No. B1392162
M. Wt: 277.3 g/mol
InChI Key: XGKNADGEQZXDPJ-UHFFFAOYSA-N
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Description

4-(4-Ethoxybenzoyl)isoquinoline is a heterocyclic compound that belongs to the group of isoquinolines. It is an aromatic compound with a five-membered ring structure, which consists of three carbon atoms, one nitrogen atom, and one oxygen atom. It is a colorless solid at room temperature and has a molecular weight of 213.24 g/mol. 4-(4-Ethoxybenzoyl)isoquinoline is a versatile compound that has a number of applications in the field of synthetic organic chemistry. It is used as a building block for the synthesis of a wide range of bioactive compounds, including drugs, agrochemicals, and pharmaceuticals.

Scientific research applications

1. Synthesis and Characterization

  • Spiro Heterocyclization: Substituted 1-methyl-3,4-dihydrobenzo[f]isoquinoline interacts with substituted 5-methoxycarbonyl-2,3-dihydro-2,3-pyrrolediones to yield complex spiro compounds, demonstrating potential in synthetic organic chemistry (Bannikova et al., 2005).
  • Electroluminescence Behavior: Isoquinoline π-conjugated imidazole derivatives, including isoquinoline compounds, have been synthesized and characterized for their electroluminescence, indicating their use in organic light-emitting diodes (Nagarajan et al., 2014).

2. Pharmaceutical and Medicinal Applications

  • Adenosine Receptor Antagonists: Isoquinoline derivatives have been studied as adenosine receptor antagonists, showing potential for therapeutic applications (van Muijlwijk-Koezen et al., 2000).
  • Antidepressive Effects: Comparisons of natural and synthetic isoquinoline derivatives, like 5-methoxyoxoisoaporphine, demonstrate significant antidepressant effects, indicating potential use in treating depressive disorders (López et al., 2013).

3. Chemical Synthesis Techniques

  • Palladium-Catalyzed Cyclization/Olefination: 4-(1-alkenyl)-3-arylisoquinolines have been synthesized via palladium(II)-catalyzed cyclization, contributing to the field of organic synthesis and the development of novel compounds (Huang & Larock, 2003).

properties

IUPAC Name

(4-ethoxyphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-21-15-9-7-13(8-10-15)18(20)17-12-19-11-14-5-3-4-6-16(14)17/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKNADGEQZXDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269300
Record name (4-Ethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxybenzoyl)isoquinoline

CAS RN

1187166-53-5
Record name (4-Ethoxyphenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxyphenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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